Regioisomeric Purity: 4‑Methoxy vs. 3‑Methoxy vs. 2‑Methoxy Positional Differentiation
The compound is unambiguously characterized as the 4‑methoxyphenyl regioisomer by NMR spectroscopy (DMSO‑d₆) [1]. The closest commercially available regioisomer, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione (CAS 511515‑44‑9), differs solely in the position of the methoxy substituent on the N‑phenyl ring . The 2‑methoxy analog has also been catalogued . In the broader pyrrolodihydroisoquinoline patent family, SAR tables demonstrate that moving a para‑methoxy group to a meta or ortho position can shift antiproliferative IC₅₀ values by >10‑fold in NCI‑H460 non‑small‑cell lung cancer cells, with the para‑substituted members consistently occupying the most potent cluster [2]. While direct IC₅₀ values for the three individual methoxy isomers of the target scaffold are not publicly available, the class‑level SAR establishes that procurement of the incorrect regioisomer is highly likely to yield discrepant biological results [2].
| Evidence Dimension | Regioisomeric identity (methoxy position on N-phenyl ring) |
|---|---|
| Target Compound Data | 4‑OCH₃ (para); confirmed by ¹H/¹³C NMR [1] |
| Comparator Or Baseline | 3‑OCH₃ (meta) analog (CAS 511515‑44‑9) ; 2‑OCH₃ (ortho) analog |
| Quantified Difference | Class‑level SAR: para‑methoxy substitution associated with IC₅₀ values 10‑ to 100‑fold lower than meta/ortho in related antiproliferative assays [2] |
| Conditions | NCI‑H460 non‑small‑cell lung cancer proliferation assay; data from structurally related pyrrolodihydroisoquinoline series [2] |
Why This Matters
Procuring the wrong regioisomer can lead to order‑of‑magnitude changes in potency, invalidating SAR studies and wasting downstream assay resources.
- [1] Wiley SpectraBase. 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. SpectraBase Compound ID 2nnHDIiFEZD. Available at: https://spectrabase.com/compound/2nnHDIiFEZD (Accessed 2026-04-29). View Source
- [2] ALTANA Pharma AG. Pyrrolodihydroisoquinolines as Antiproliferative Agents. PCT Patent Application WO2006075012A2, published 2006-07-20. (Representative SAR table for phenyl-substituted analogs.) View Source
